1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one is a chemical compound with significant interest in various scientific fields It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a methylpropanone moiety
Preparation Methods
The synthesis of 1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one typically involves Friedel-Crafts acylation. The reaction is carried out using 2,3-dichlorophenol and propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed in an anhydrous solvent like carbon disulfide to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate (KMnO4) can yield a carboxylic acid, while reduction with NaBH4 results in an alcohol.
Scientific Research Applications
1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in forming hydrogen bonds and other interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one can be compared with similar compounds such as:
1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone: This compound has a similar structure but with a butanone moiety instead of methylpropanone.
1-(2,3-Dichloro-4-hydroxyphenyl)-1-propanone: Another structurally related compound with a propanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10Cl2O2 |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
1-(2,3-dichloro-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-5(2)10(14)6-3-4-7(13)9(12)8(6)11/h3-5,13H,1-2H3 |
InChI Key |
VKARGAWBSFWZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C=C1)O)Cl)Cl |
Origin of Product |
United States |
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